5-chloro-3-methyl-1H-pyrazole

Description

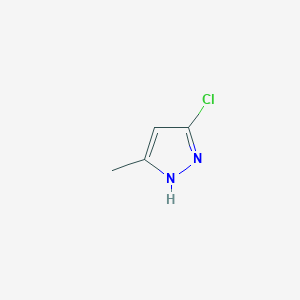

5-Chloro-3-methyl-1H-pyrazole is a substituted aromatic heterocycle. Its structure is based on the pyrazole (B372694) ring, a five-membered ring containing two adjacent nitrogen atoms. The specific substitutions of a chlorine atom at the 5-position and a methyl group at the 3-position confer distinct chemical properties to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

Pyrazoles are a class of five-membered heterocyclic compounds characterized by a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. researchgate.net The simplest member of this family is pyrazole itself, with the molecular formula C₃H₄N₂. researchgate.net First named by German chemist Ludwig Knorr in 1883, pyrazoles are aromatic compounds, possessing a delocalized 6π-electron system. evitachem.com This aromaticity is a result of the participation of the lone pair of electrons from the pyrrole-like nitrogen atom (N1) in the π-system of the ring. evitachem.comalfa-chemistry.com

The pyrazole ring is a weak base and can be protonated in the presence of strong acids to form pyrazolium (B1228807) cations. evitachem.com The two nitrogen atoms within the ring are not equivalent; one is a pyrrole-type nitrogen that acts as a proton donor, while the other is a pyridine-type nitrogen that acts as a proton acceptor. mdpi.com This dual nature allows pyrazoles to act as either weak acids or bases, depending on the substituents present on the ring. mdpi.com

From a reactivity standpoint, the pyrazole ring is susceptible to electrophilic substitution, which typically occurs at the C4 position due to the electron-donating effect of the nitrogen atoms making this position the most electron-rich. evitachem.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The synthesis of the pyrazole ring can be achieved through various methods, with the most common being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a method known as the Knorr-type reaction.

The defining characteristics of this compound are its molecular structure and resulting chemical properties. While specific experimental data for this particular compound is not extensively documented in readily available literature, its structural features can be precisely described.

The molecule consists of a central pyrazole ring. A methyl group (CH₃) is attached to the carbon atom at position 3, and a chlorine atom (Cl) is bonded to the carbon atom at position 5. The nitrogen atom at position 1 is bonded to a hydrogen atom, hence the "1H" in its name. This compound can exist in tautomeric forms due to the potential for the hydrogen atom on the N1 nitrogen to migrate to the N2 nitrogen.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₄H₅ClN₂ |

| IUPAC Name | This compound |

| Ring System | Pyrazole |

| Substituents | 3-methyl, 5-chloro |

| Hydrogenation | 1H |

Halogenated pyrazole derivatives, including compounds structurally related to this compound, represent a significant area of research in modern chemistry. The introduction of halogen atoms onto the pyrazole scaffold can profoundly influence the molecule's physical, chemical, and biological properties. rsc.org

In the realm of medicinal chemistry , halogenated pyrazoles are key structural motifs in a wide range of biologically active molecules. They have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.net The presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can also lead to stronger interactions with biological targets. rsc.org For instance, some halogenated pyrazole derivatives have shown significant antimicrobial activity against various pathogens. rsc.org

In agrochemicals , halogenated pyrazoles are integral to the development of new pesticides and herbicides. nih.gov The specific substitution pattern of halogens can be tuned to create compounds with high efficacy against target pests while minimizing impact on non-target organisms. Research has shown that halogenated pyrazole derivatives can exhibit improved insecticidal activities compared to their non-halogenated counterparts. rsc.org

The field of materials science also utilizes halogenated pyrazoles. These compounds can serve as building blocks for the synthesis of functional materials with unique optical and electronic properties. synquestlabs.com For example, pyrazole-containing polymers are being explored for applications in sensors and optoelectronic devices. synquestlabs.com The ability of the pyrazole ring to coordinate with metal ions also makes these compounds useful as ligands in the preparation of metal-organic frameworks (MOFs). synquestlabs.com

Furthermore, halogenated pyrazoles are valuable intermediates in organic synthesis . The halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the construction of more complex molecular architectures. The chemoselective halogenation of the pyrazole ring is a key strategy for creating scaffolds that permit orthogonal functionalization at different positions.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKMIFHEPZRLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871251 | |

| Record name | 3-Chloro-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90586-92-8, 15953-45-4 | |

| Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chloro 3 Methyl 1h Pyrazole and Its Structural Analogs

Strategies for Pyrazole (B372694) Ring Construction

The foundational step in the synthesis of many pyrazole derivatives is the construction of the pyrazole ring itself. A predominant and historically significant method for this is through cyclocondensation reactions.

Cyclocondensation Approaches to Pyrazolone (B3327878) Intermediates

The classical and most common synthesis of the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgmdpi.com For the synthesis of the precursor to 5-chloro-3-methyl-1H-pyrazole, this involves the reaction of ethyl acetoacetate (B1235776) with a hydrazine (B178648) derivative. mdpi.comrjpbcs.cominnovareacademics.injmchemsci.com

Specifically, the reaction of ethyl acetoacetate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of 3-methyl-1H-pyrazol-5(4H)-one. rjpbcs.cominnovareacademics.injmchemsci.com This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring. The temperature of the reaction is often controlled, for instance, by maintaining it at 60 °C, and the product can be crystallized upon cooling. innovareacademics.injmchemsci.com Similarly, using phenylhydrazine (B124118) in place of hydrazine hydrate yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com

Table 1: Synthesis of Pyrazolone Intermediates

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | 3-methyl-1H-pyrazol-5(4H)-one | Ethanol | Reflux | 89% | rjpbcs.com |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol | Reflux, 5.5 h | 80% | mdpi.com |

| Ethyl acetoacetate | Hydrazine hydrate | 3-methyl-1H-pyrazol-5(4H)-one | Ethanol | 60 °C, 1 h | - | innovareacademics.injmchemsci.com |

Functionalization of the Pyrazole Nucleus

Once the pyrazolone ring is formed, subsequent functionalization reactions are employed to introduce the desired substituents, such as the chloro group at the 5-position.

Site-Selective Halogenation Procedures

The chlorination of the pyrazolone intermediate is a crucial step to introduce the chloro substituent at the 5-position. A common method for this transformation is the use of phosphoryl chloride (POCl₃). researchgate.net This dehydroxyhalogenation reaction converts the hydroxyl group of the tautomeric form of the pyrazolone into a chloro group. researchgate.net For instance, the treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃ yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole. researchgate.net

The Vilsmeier-Haack reaction is another important procedure that can achieve both chlorination and formylation in a single step. mdpi.comscientificlabs.ie This reaction, using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), converts 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one into 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comscientificlabs.ie The reaction typically involves heating the pyrazolone with the Vilsmeier reagent. mdpi.com Halogenation of pyrazoles can also be achieved using N-halosuccinimides (NXS), which offers a milder alternative for introducing halogens at the C4 position. researchgate.netwhiterose.ac.uk

Alkyl Group Incorporation and Derivatization

The methyl group at the 3-position of the target molecule is typically incorporated from the start of the synthesis, originating from the ethyl acetoacetate precursor. mdpi.comrjpbcs.com Further alkylation can be carried out on the pyrazole ring. For instance, N-alkylation of the pyrazole nitrogen is a common strategy to introduce various alkyl groups. semanticscholar.org This can be achieved under basic conditions by deprotonating the nitrogen followed by reaction with an alkyl halide. semanticscholar.org Phase-transfer catalysis has also been employed for the alkylation of pyrazoles, which can improve reaction rates and yields. smolecule.com

N-Substitution Strategies: Introduction of Aryl and Alkyl Moieties

The introduction of substituents on the nitrogen atoms of the pyrazole ring is a key strategy for diversifying the properties of these compounds.

N-Arylation: The synthesis of N-aryl pyrazoles can be achieved by starting with an arylhydrazine in the initial cyclocondensation step, as seen in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using phenylhydrazine. mdpi.com Direct N-arylation of pre-formed pyrazoles is also possible. For example, the reaction of 3,5-disubstituted pyrazoles with activated fluoroarenes like 4-fluoronitrobenzene, often under basic conditions (e.g., potassium tert-butoxide in DMSO) and sometimes with microwave irradiation, can lead to N-arylated products. researchgate.netscispace.com Copper-catalyzed N-arylation methods have also been developed for pyrazoles. researchgate.net

N-Alkylation: N-alkylation of pyrazoles can be accomplished through various methods. A common approach involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkylating agent like an alkyl halide. semanticscholar.org For unsymmetrically substituted pyrazoles, regioselectivity of N-alkylation can be an issue, leading to a mixture of isomers. sci-hub.se Acid-catalyzed N-alkylation using trichloroacetimidates has also been reported as a viable method. semanticscholar.org

Table 2: N-Substitution Reactions of Pyrazoles

| Pyrazole Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,5-disubstituted-pyrazoles | 4-fluoronitrobenzene | K₂CO₃, DMSO, Microwave | 1-Aryl-3,5-disubstituted-pyrazoles | researchgate.net |

| 4-chloropyrazole | Phenethyl trichloroacetimidate | Acid catalyst, 1,2-DCE, reflux | N-phenethyl-4-chloropyrazole | semanticscholar.org |

| 5-amino-pyrazoles | Aryl halides | Copper-diamine catalyst | N-aryl-5-aminopyrazoles | researchgate.net |

| 3-methyl-1H-pyrazole | Chloropropane derivative | Basic conditions, Phase-transfer catalysis | 3-(3-Chloropropyl)-5-methyl-1H-pyrazole | smolecule.com |

Synthesis of Key Reactive Precursors

The synthesis of this compound relies on the availability of key reactive precursors. The primary precursor is 3-methyl-1H-pyrazol-5(4H)-one, which is readily synthesized from the condensation of ethyl acetoacetate and hydrazine hydrate. rjpbcs.cominnovareacademics.injmchemsci.com This pyrazolone is a versatile intermediate, as its active methylene (B1212753) group at the C4 position can react with various electrophiles. rjpbcs.com

Another important precursor is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one via the Vilsmeier-Haack reaction. mdpi.comscientificlabs.ie This aldehyde is a valuable building block for the synthesis of more complex pyrazole derivatives through reactions such as Knoevenagel condensation and the formation of Schiff bases. scientificlabs.ieiucr.org

Formylation Reactions: Vilsmeier-Haack Methodology for 4-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. thieme-connect.comijpcbs.com This reaction facilitates the introduction of a carbaldehyde group (-CHO) at the 4-position of the pyrazole ring, a crucial step in the synthesis of various derivatives. The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a well-documented example of this methodology. smolecule.com

The process typically begins with the reaction of a 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent. The Vilsmeier reagent is generated in situ by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). thieme-connect.com The resulting electrophilic chloroiminium species then attacks the electron-rich 4-position of the pyrazole ring. Subsequent hydrolysis of the intermediate iminium salt yields the desired 4-carbaldehyde derivative. ijpcbs.com

The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to maximize the yield of the final product. smolecule.com For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using DMF and POCl₃ has been reported to achieve yields of approximately 85%. In some cases, bis(trichloromethyl) carbonate (BTC) has been explored as a safer alternative to POCl₃. smolecule.com

The Vilsmeier-Haack reaction is not limited to a single substrate and has been successfully applied to a variety of substituted pyrazol-5(4H)-ones to produce a range of 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehydes. researchgate.net This highlights the robustness and broad applicability of this synthetic route.

Table 1: Vilsmeier-Haack Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Starting Material | Reagents | Key Transformation | Product | Reported Yield | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Formylation and Chlorination | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ~85% | |

| 3-Methyl-1-aryl-1H-pyrazol-5(4H)-one | Vilsmeier Reagent (POCl₃/DMF) | Formylation and Chlorination | 5-Chloro-1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde | Not specified |

Carboxylic Acid Formation via Oxidation Routes

The aldehyde functional group at the 4-position of this compound-4-carbaldehyde and its analogs is readily susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acids. This transformation is a pivotal step in the synthesis of many biologically active molecules and functional materials. researchgate.net

A common and effective method for this oxidation involves the use of potassium permanganate (B83412) (KMnO₄). researchgate.netumich.edu The reaction is typically carried out in an aqueous medium, and the conditions can be adjusted to be acidic or neutral. umich.edu For example, the oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a KMnO₄ solution has been shown to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in high yield (88%). researchgate.net

Other oxidizing agents, such as chromium trioxide, can also be employed for this conversion. smolecule.com The choice of oxidizing agent and reaction conditions can be influenced by the specific substituents on the pyrazole ring and the desired purity and yield of the carboxylic acid product. The resulting carboxylic acids are versatile intermediates that can undergo further reactions, such as conversion to acyl chlorides, to create a diverse array of heterocyclic compounds. researchgate.net

Table 2: Oxidation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reported Yield | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Potassium Permanganate (KMnO₄) | Aqueous solution | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 88% | researchgate.net |

| 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Potassium Permanganate (KMnO₄) | Acidic or neutral | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Not specified | |

| 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Potassium Permanganate or Chromium Trioxide | Not specified | 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | Not specified | smolecule.com |

Chemical Reactivity and Derivatization Pathways of 5 Chloro 3 Methyl 1h Pyrazole Derivatives

Nucleophilic Displacement Reactions at the C-5 Position

The chlorine atom at the C-5 position of the pyrazole (B372694) ring is susceptible to nucleophilic displacement, a key reaction for introducing a variety of functional groups into the molecule. beilstein-journals.org This reactivity is a cornerstone of the synthetic utility of 5-chloro-3-methyl-1H-pyrazole derivatives.

Substitution with Oxygen, Nitrogen, and Sulfur-Containing Nucleophiles

The chlorine atom at the C-5 position can be readily displaced by a range of O, N, and S-based nucleophiles. beilstein-journals.org For instance, reaction with various cyclic secondary amines like pyrrolidine (B122466) and morpholine (B109124) leads to the smooth formation of 5-tert-amino derivatives. beilstein-journals.org Similarly, treatment with amines such as 4-chloroaniline (B138754) in refluxing ethanol (B145695) results in the substitution of the chlorine atom with an amino group. vulcanchem.com The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) facilitates the replacement of the chlorine with an azido (B1232118) group. mdpi.com

These nucleophilic substitution reactions are pivotal in synthesizing precursors for more complex molecules. The resulting amino and other substituted pyrazoles can then undergo further reactions, such as condensation or cyclization, to build fused heterocyclic systems. beilstein-journals.orgscientificlabs.ie

| Nucleophile | Reagent | Product | Reference |

| Pyrrolidine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | beilstein-journals.org |

| Morpholine | Morpholine | 5-Morpholino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | beilstein-journals.org |

| 4-Chloroaniline | 4-Chloroaniline | N-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine | vulcanchem.com |

| Sodium Azide | Sodium Azide | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | mdpi.com |

Transformations of the 4-Substituent

The substituent at the 4-position of the pyrazole ring, often an aldehyde group introduced via Vilsmeier-Haack reaction, provides another avenue for derivatization. mdpi.com

Redox Chemistry: Aldehyde to Carboxylic Acid Conversions

The aldehyde group at the C-4 position can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are effective for this transformation. semanticscholar.org For example, the oxidation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with KMnO4 yields 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. semanticscholar.org This conversion is a crucial step in the synthesis of various pyrazole derivatives with carboxylic acid functionalities, which can then be used in further reactions like esterification or amide bond formation.

| Starting Material | Oxidizing Agent | Product | Reference |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | KMnO4 | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | semanticscholar.org |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Oxidizing agents (e.g., KMnO4, CrO3) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

Redox Chemistry: Aldehyde to Alcohol Reductions

Conversely, the aldehyde group can be reduced to a primary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction provides access to pyrazole derivatives containing a hydroxymethyl group, which can be a useful handle for further synthetic manipulations.

| Starting Material | Reducing Agent | Product | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | NaBH4 or LiAlH4 | (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol |

Condensation Reactions for Formation of Fused Heterocyclic Systems

The aldehyde functionality at the C-4 position is a key electrophilic center for condensation reactions, particularly with active methylene (B1212753) compounds and amines, leading to the formation of fused heterocyclic systems. semanticscholar.orgsmolecule.comevitachem.com A common reaction is the Knoevenagel condensation. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes condensation with ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of piperidine (B6355638) to yield ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate. scientificlabs.ie Similarly, condensation with malononitrile (B47326) yields 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile. evitachem.com

These condensation products are valuable intermediates for constructing fused ring systems. For instance, the resulting α,β-unsaturated derivatives can undergo intramolecular cyclization to form pyrazolo[3,4-b]pyridines and other fused heterocycles. semanticscholar.orgd-nb.info The reaction of 5-chloro-4-formylpyrazoles with aromatic amines is a known method for synthesizing 1H-pyrazolo[3,4-b]quinolines. mdpi.com

| Aldehyde Derivative | Reagent | Product | Reference |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate | scientificlabs.ie |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | 2-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | evitachem.com |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acetophenone | 1-Aryl-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | semanticscholar.org |

| 5-Chloro-4-formylpyrazoles | Aromatic amines | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

Construction of Multi-Ring Systems Utilizing the Pyrazole Scaffold

The inherent reactivity of the this compound scaffold allows for its use in the construction of a variety of multi-ring, fused heterocyclic systems. These complex structures are of great interest in medicinal chemistry due to their diverse biological activities. d-nb.infomdpi.com

One of the most common applications is the synthesis of pyrazolo[3,4-b]pyridines. d-nb.infomdpi.comcdnsciencepub.com This can be achieved through several synthetic routes, often involving the cyclocondensation of a 5-aminopyrazole derivative (obtained from the 5-chloro precursor) with a 1,3-dielectrophile. d-nb.info Another approach involves the reaction of 5-chloro-4-formylpyrazoles with enamines or other suitable precursors to build the pyridine (B92270) ring onto the pyrazole core. mdpi.com

Furthermore, the pyrazole ring can be fused with other five-membered heterocyclic rings. For example, reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate leads to the formation of a thieno[2,3-c]pyrazole system. semanticscholar.org The versatility of the pyrazole scaffold also allows for the synthesis of more complex systems like pyrano[2,3-c:6,5-c]dipyrazoles through a sequence of acylation and cyclization reactions. nih.gov The Knoevenagel condensation products of 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehydes can be cyclized to form pyrazolinoquinolizines and 1,4-oxazinopyrazolines. beilstein-journals.org

| Pyrazole Precursor | Reagents | Fused System | Reference |

| 5-Aminopyrazoles | 1,3-Dielectrophiles | Pyrazolo[3,4-b]pyridines | d-nb.info |

| 5-Chloro-4-formylpyrazoles | Aromatic amines | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole | semanticscholar.org |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | 1-Substituted 2-pyrazolin-5-ones | 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones | nih.gov |

| 5-tert-Amino-3-methyl-1-phenylpyrazolone-4-carboxaldehydes | Active methylene compounds, ZnCl2 | Pyrazolinoquinolizines, 1,4-Oxazinopyrazolines | beilstein-journals.org |

Synthesis of Quinoline (B57606) and Related Fused Pyrazole Derivatives

A significant pathway for the derivatization of this compound involves its conversion into 5-chloropyrazole-4-carbaldehydes, which serve as key building blocks for the synthesis of pyrazolo[3,4-b]quinolines. This transformation is a variation of the classic Friedländer annulation, where an o-aminoaryl aldehyde or ketone condenses with a compound containing an activated methylene group. In this context, the 5-chloropyrazole-4-carbaldehyde derivative reacts with various anilines or related aromatic amines.

The reaction typically involves heating the 5-chloro-4-formylpyrazole with a substituted aniline (B41778). mdpi.com This process leads to the formation of the fused quinoline ring system. For instance, heating 5-chloropyrazole-4-carbaldehydes and an aniline derivative together at temperatures ranging from 140–190°C for 60 minutes results in the formation of the corresponding pyrazolo[3,4-b]quinoline. semanticscholar.org Another study specifies more severe conditions for a related reaction, requiring heating for 2 to 3 hours at 220°C. mdpi.com This synthesis strategy is notable for its efficiency in constructing the polycyclic framework in a single step from readily available precursors.

Table 1: Synthesis of Pyrazolo[3,4-b]quinolines

| Starting Material 1 | Starting Material 2 | Conditions | Product |

| 5-Chloropyrazole-4-carbaldehyde | Aniline derivative | Heating at 140–190°C, 60 min | Pyrazolo[3,4-b]quinoline |

| 5-Chloro-4-formylpyrazole | Aromatic amine | Heating at 220°C, 2-3 h | 1H-Pyrazolo[3,4-b]quinoline |

Formation of Bicyclic Aziridine-Pyrazole Hybrids

A fascinating derivatization pathway of this compound derivatives is the synthesis of complex bicyclic hybrids incorporating an aziridine (B145994) ring. Specifically, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be synthesized via a one-pot, three-component reaction. mdpi.comresearchgate.net

This reaction involves equimolar amounts of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and an excess of ammonium (B1175870) acetate. mdpi.com The components are stirred in absolute ethanol at room temperature for an extended period (e.g., 48 hours) to yield the desired bicyclic aziridine-pyrazole hybrid. mdpi.com This multicomponent reaction is highly efficient, assembling a complex molecular structure with a fused pyrazole, diazabicyclohexene, and aziridine system in a single synthetic operation. The resulting compounds have been noted for their photochromic properties. mdpi.com

Table 2: One-Pot Synthesis of Bicyclic Aziridine-Pyrazole Hybrid

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Conditions | Product | Yield |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | trans-2-Benzoyl-3-(4-nitrophenyl)aziridine | Ammonium Acetate | Absolute Ethanol | Room Temp, 48 h | 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Good |

Preparation of Pyrazolo-Pyridone and Pyrazolo-Chromene Systems

Derivatives of this compound are versatile precursors for creating fused pyrazolo-pyridone and pyrazolo-chromene heterocyclic systems. A common strategy involves a key intermediate, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide, which is synthesized by refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-cyanoacetohydrazide (B512044) in absolute ethanol. orientjchem.org

From this intermediate, two distinct fused systems can be prepared:

Pyrazolo-Pyridone Synthesis: The cyanoacetohydrazide intermediate undergoes cyclization upon treatment with acetylacetone. orientjchem.org This reaction constructs a pyridone ring fused to the pyrazole core, resulting in a pyrazolo-pyridone derivative. orientjchem.org

Pyrazolo-Chromene Synthesis: The same intermediate can be cyclized by reacting it with aromatic aldehydes, particularly those containing a hydroxyl group ortho to the aldehyde, such as 2-hydroxybenzaldehyde or 2-hydroxynaphthaldehyde. orientjchem.orgorientjchem.org This reaction, typically carried out in ethanol with a piperidine catalyst, leads to the formation of substituted pyrazolo-chromene systems. orientjchem.orgorientjchem.org

These pathways highlight the utility of the cyanoacetohydrazide derivative as a divergent intermediate for accessing different fused heterocyclic scaffolds.

Table 3: Synthesis of Pyrazolo-Pyridone and Pyrazolo-Chromene Systems

| Precursor | Reactant | Conditions | Product System |

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide | Acetylacetone | - | Pyrazolo-Pyridone |

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide | 2-Hydroxynaphthaldehyde | Ethanol, Piperidine | Pyrazolo-Chromene |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H-NMR) provides information about the hydrogen atoms in a molecule. In derivatives of 5-chloro-3-methyl-1H-pyrazole, the chemical shifts of the protons are indicative of their local electronic environment. For instance, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton (–CHO) appears as a singlet at approximately 9.983 ppm. lookchem.com The methyl protons (–CH₃) also present as a singlet around 2.546 ppm. lookchem.com Aromatic protons from the phenyl group typically appear as a multiplet in the range of 7.471–7.564 ppm. lookchem.com For analogous compounds, the methyl protons on the pyrazole (B372694) ring resonate at approximately δ 3.8–4.1 ppm as a singlet, while the pyrazole ring protons can be observed as doublets between δ 6.2–7.5 ppm. vulcanchem.com

Table 1: ¹H-NMR Spectroscopic Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CHO | 9.983 | Singlet |

| Aromatic-H | 7.471-7.564 | Multiplet |

| -CH₃ | 2.546 | Singlet |

Carbon-13 NMR (¹³C-NMR) is employed to determine the carbon framework of a molecule. In the structure of a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the carbon of the methyl group (CH₃) has a chemical shift of approximately 13.8 ppm. mdpi.com The carbon atom attached to the chlorine (C-Cl) in the pyrazole ring resonates around 114.4 ppm, while the C=N carbon of the pyrazole appears at about 148.8 ppm. mdpi.com For similar brominated pyrazoles, the carbon adjacent to bromine (C3) is deshielded to around 140 ppm, and the chlorinated carbon (C5) resonates near 128 ppm. vulcanchem.com

Table 2: ¹³C-NMR Spectroscopic Data for a this compound Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=N (pyrazole) | 148.8 |

| =C–Cl (pyrazole) | 114.4 |

| CH₃ | 13.8 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy of pyrazole derivatives reveals characteristic absorption bands. For instance, 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde shows a strong carbonyl (C=O) stretch from the aldehyde group around 1700 cm⁻¹. In a related derivative, the IR spectrum displayed absorption bands for the lactone carbonyl group at ν 1761 cm⁻¹. researchgate.net For 3-bromo-5-chloro-1-methyl-1H-pyrazole, strong absorptions are noted at 650–750 cm⁻¹ for the C-Br stretch and 550–600 cm⁻¹ for the C-Cl stretch. vulcanchem.com

Table 3: FT-IR Spectroscopic Data for Derivatives of this compound

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| Aldehyde C=O | ~1700 |

| Lactone C=O | 1761 |

| C-Br Stretch | 650-750 |

| C-Cl Stretch | 550-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For the derivative 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the UV-Vis spectrum in ethanol (B145695) showed an absorption maximum (λmax) at 255 nm before irradiation. mdpi.com Upon irradiation with 365 nm UV light, new absorption bands appeared at 260 nm and 415 nm, indicating a photochromic reaction. mdpi.comresearchgate.net A similar photochromic behavior was observed in a dichloromethane (B109758) solution, with λmax at 255 nm before irradiation and at 265 nm and 420 nm after irradiation. mdpi.com

Table 4: UV-Vis Spectroscopic Data for a Photochromic Derivative

| Solvent | Condition | Absorption Maxima (λmax) in nm |

|---|---|---|

| Ethanol | Before Irradiation | 255 |

| Ethanol | After Irradiation | 260, 415 |

| Dichloromethane | Before Irradiation | 255 |

| Dichloromethane | After Irradiation | 265, 420 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined by this technique. lookchem.comresearchgate.net The compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis revealed that the aldehydic fragment is nearly coplanar with the pyrazole ring, while the two rings are inclined at an angle of 72.8(1)°. lookchem.comresearchgate.net This structural information is crucial for understanding intermolecular interactions, such as the C–H···O interactions that link neighboring molecules. lookchem.comresearchgate.net

Table 5: Crystallographic Data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| β (º) | 93.8458(14) |

| Volume (ų) | 1039.56(9) |

| Z | 4 |

High-Resolution Mass Spectrometry for Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for establishing the elemental composition of novel or synthesized compounds by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. researchgate.netunpad.ac.id For the structural confirmation of this compound, HRMS provides unambiguous validation of its molecular formula, C₄H₅ClN₂. chemscene.com

The power of HRMS lies in its ability to provide exact mass measurements, typically with an error of less than 5 ppm, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net The analysis of this compound via HRMS, often utilizing electrospray ionization (ESI) or other soft ionization techniques, would focus on identifying the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. escholarship.orgmdpi.commdpi.com The theoretically calculated monoisotopic mass for C₄H₅ClN₂ is 116.0141259 Da. nih.gov Experimental measurement of an m/z value that closely matches this theoretical mass is the primary evidence for confirming the elemental composition. semanticscholar.org

A crucial aspect of the HRMS analysis for a halogenated compound is the examination of its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic signature in the mass spectrum. For a molecule containing one chlorine atom, two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl ([M]⁺) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺). The intensity ratio of these peaks is approximately 3:1, providing a distinct pattern that confirms the presence of a single chlorine atom in the structure of this compound.

The table below details the theoretical high-resolution mass data for the primary isotopic peaks of this compound.

| Molecular Ion | Elemental Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺• (with ³⁵Cl) | C₄H₅³⁵ClN₂ | 116.01413 | 100 |

| [M+1]⁺• | C₃¹³CH₅³⁵ClN₂ | 117.01748 | 4.4 |

| [M+2]⁺• (with ³⁷Cl) | C₄H₅³⁷ClN₂ | 118.01118 | 32.0 |

Data derived from theoretical calculations based on isotopic abundances.

In practice, the structures of various pyrazole derivatives are routinely confirmed using HRMS. For instance, studies on pyrazolo[3,4-d]pyrimidines and adamantyl-ureas containing halogenated pyrazoles have demonstrated the successful application of HRMS to verify their elemental compositions by comparing the calculated and experimentally found m/z values. escholarship.orgmdpi.com The combination of high mass accuracy and characteristic isotopic pattern simulation provides definitive evidence, making HRMS an indispensable tool in the structural elucidation of compounds like this compound. mdpi.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a important tool for investigating the properties of pyrazole (B372694) derivatives. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems.

Geometry Optimization and Conformational Analysis

The geometry of pyrazole derivatives is optimized using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p), to find the most stable molecular conformation. mdpi.commaterialsciencejournal.orgderpharmachemica.com This process involves determining the bond lengths and angles that correspond to the lowest energy state of the molecule. For instance, in a study of pyrazole derivatives, the B3LYP/6-31G(d,p) basis set was used for ground state optimization. pjoes.com The results of these optimizations are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Theoretical calculations have shown that the presence and nature of substituents on the pyrazole ring significantly influence its geometry. For example, electron-donating groups tend to favor a C3 tautomeric form, while electron-withdrawing groups stabilize the C5 tautomer. mdpi.com The planarity of the pyrazole ring and the orientation of its substituents are also key factors determined through geometry optimization.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic properties of 5-chloro-3-methyl-1H-pyrazole are primarily investigated through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. bohrium.com

DFT calculations, often using the B3LYP functional, are employed to determine the energies of these orbitals. researchgate.netderpharmachemica.com For pyrazole derivatives, the HOMO-LUMO gap can indicate their potential as inhibitors or their susceptibility to certain reactions. For example, a smaller HOMO-LUMO gap in some pyrazole derivatives has been associated with higher anticancer activity. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule, providing further insight into its reactive behavior. researchgate.netmaterialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.4 |

| Energy Gap (ΔE) | 4.1 |

Note: The data presented here is illustrative and based on typical values found in computational studies of similar pyrazole derivatives. Actual values for this compound may vary.

Vibrational Frequency and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data, such as FT-IR and Raman spectra. By calculating the vibrational frequencies of this compound using DFT methods, researchers can assign specific vibrational modes to the observed spectral bands. derpharmachemica.com These calculations are typically performed at the same level of theory as the geometry optimization to ensure consistency. materialsciencejournal.orgderpharmachemica.com

The predicted vibrational spectra can help confirm the molecular structure and identify the characteristic vibrations of the pyrazole ring and its substituents. For example, the stretching vibrations of the C=C and C-N bonds within the pyrazole ring, as well as the C-Cl and C-CH3 stretching modes, can be accurately predicted. derpharmachemica.com Discrepancies between theoretical and experimental spectra can often be resolved by considering factors like solvent effects or by using different computational models.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly useful for understanding how molecules like this compound interact with biological targets and for establishing relationships between their structure and properties.

Ligand-Receptor Interaction Modeling (within a chemical context)

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a receptor. In the context of this compound derivatives, docking studies can elucidate how these molecules might interact with the active sites of enzymes or other protein targets. nih.govasianpubs.org These studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. asianpubs.org

For instance, molecular docking studies on pyrazole derivatives have been used to understand their potential as anticancer agents by modeling their interactions with specific protein kinases. dntb.gov.ua The insights gained from these simulations can guide the design of new derivatives with improved binding and inhibitory activity. mdpi.com

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and biological activity. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are calculated from the HOMO and LUMO energies. pjoes.com

Thermodynamic and Kinetic Reaction Pathway Studies

Computational and theoretical chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, stability, and reactivity of pyrazole derivatives. These studies are crucial for understanding the thermodynamic and kinetic factors that govern the synthesis and subsequent reactions of this compound. They allow for the detailed exploration of reaction energy profiles, transition states, and the influence of substituents and solvents on reaction outcomes.

Detailed Research Findings

Theoretical investigations into pyrazole systems often focus on several key areas: tautomeric equilibria, the mechanism of electrophilic substitution (such as halogenation), and the principles of kinetic versus thermodynamic control that dictate product distributions.

Tautomerism and Proton Transfer Mechanisms:

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. mdpi.com For a molecule like 3-methyl-1H-pyrazole, this results in an equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The stability and interconversion kinetics of these tautomers are critical as they can exhibit different reactivities.

Theoretical studies using DFT and MP2 methods have been employed to calculate the energy barriers associated with this proton transfer. ias.ac.in The investigations reveal that direct intramolecular proton transfer involves a very high activation energy, making it an unlikely pathway under normal conditions. ias.ac.in Instead, the transfer is often facilitated by intermolecular processes, such as the formation of dimers or assistance from solvent molecules like water. ias.ac.in

Studies on a range of 3(5)-substituted pyrazoles have quantified these energy barriers, showing that double proton transfer within a pyrazole dimer is significantly more favorable than a single, unaided transfer. ias.ac.in The presence of a single water molecule can also substantially lower the activation energy for tautomerization. ias.ac.in

| Proton Transfer Mechanism | Level of Theory | Activation Energy Range (kcal/mol) | Reference |

| Single Intramolecular Proton Transfer | B3LYP/6-311++G(d,p) | 45.7 - 51.6 | ias.ac.in |

| Single Intramolecular Proton Transfer | MP2/6-311++G(d,p) | 49.4 - 54.0 | ias.ac.in |

| Double Proton Transfer (in Dimer) | B3LYP/6-311++G(d,p) | 17.0 - 17.8 | ias.ac.in |

| Water-Assisted Proton Transfer | MP2/6-311++G(d,p) | 26.6 - 31.8 | ias.ac.in |

| Ammonia-Assisted Proton Transfer | MP2/6-311++G(d,p) | 17.3 - 22.5 | ias.ac.in |

This table presents calculated activation energy ranges for proton transfer in various 3(5)-substituted pyrazoles, illustrating the kinetic feasibility of different tautomerization pathways.

Reaction Pathway for Halogenation:

The synthesis of this compound involves the regioselective chlorination of a 3-methyl-1H-pyrazole precursor. While specific DFT studies detailing the complete energy profile for this exact reaction are not widely published, plausible mechanisms can be inferred from computational and experimental studies on similar halogenation reactions of pyrazoles and other heterocycles. beilstein-archives.org

One proposed mechanism for halogenation, for instance with N-chlorosuccinimide (NCS) in a solvent like DMSO, suggests that the reaction does not proceed via a free radical pathway. beilstein-archives.org Instead, a plausible mechanism involves the formation of a polarized intermediate between the solvent and the halogenating agent (e.g., DMSO·X+). beilstein-archives.org This electrophilic species is then attacked by the electron-rich pyrazole ring. beilstein-archives.org Finally, the halogenated product is formed along with byproducts, and the solvent is regenerated to participate in the next catalytic cycle. beilstein-archives.org Theoretical modeling of such pathways would involve calculating the energies of the intermediates and transition states to confirm the most kinetically favorable route.

Kinetic vs. Thermodynamic Control:

Computational studies are instrumental in explaining and predicting the regioselectivity of pyrazole synthesis, which is often governed by a delicate balance between kinetic and thermodynamic control. nih.govnih.gov The reaction of a precursor with a chlorinating agent can potentially yield different isomers, and the product ratio can be highly dependent on reaction conditions such as temperature, solvent, and the nature of the reagents. acs.org

For example, quantum-chemical calculations have been used to rationalize why certain reaction conditions lead to kinetically controlled products (formed via the lowest energy barrier) while others favor the thermodynamically controlled product (the most stable isomer). nih.govnih.gov Studies on the reaction of 3(5)-methyl-1H-pyrazole with chloroform, analyzed with the aid of GIAO/B3LYP calculations, demonstrated how computational chemistry can establish the structure of various isomers formed and explain their relative proportions. researchgate.net Similarly, theoretical calculations can explain why using arylhydrazine hydrochlorides versus the corresponding free base can lead to different regioisomers in pyrazole synthesis, highlighting the subtle electronic effects that steer the reaction down a specific kinetic pathway. acs.org

| Factor | Kinetic Control | Thermodynamic Control | Reference |

| Reaction Temperature | Typically lower temperatures | Typically higher temperatures, allowing for equilibrium | nih.gov |

| Reaction Time | Shorter reaction times | Longer reaction times to reach equilibrium | nih.gov |

| Governing Principle | Favors the product formed fastest (lowest activation energy) | Favors the most stable product (lowest overall energy) | nih.gov |

| Reversibility | Often under irreversible or pseudo-irreversible conditions | Requires reversible reaction conditions | acs.org |

This conceptual table outlines the general principles differentiating kinetic and thermodynamic reaction control, which are often elucidated for specific pyrazole syntheses using computational pathway analysis.

Advanced Applications in Chemical Technologies and Materials Science

Development of Photochromic Materials Based on Pyrazole (B372694) Derivatives

Photochromic materials, which undergo reversible color changes upon exposure to light, are at the forefront of smart materials research. Pyrazole derivatives, including those synthesized from 5-chloro-3-methyl-1H-pyrazole, have been investigated as core components in novel photochromic systems.

A notable example involves the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which was prepared via a one-pot, three-component reaction using 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a key starting material. mdpi.comresearchgate.netresearchgate.net This compound exhibits significant photochromic behavior both in solution and in the crystalline solid state. mdpi.comresearchgate.net When exposed to UV light (e.g., 365 nm), the compound undergoes a reversible aziridine (B145994) ring-opening reaction, leading to a distinct color change. mdpi.com

The photo-induced transformation was observed in different solvents, demonstrating the versatility of the material. mdpi.comresearchgate.net This phenomenon provides a basis for developing light-sensitive eyewear, optical memory systems, and molecular switches. researchgate.net The structural moiety of 5-chloro-3-methyl-1-phenyl-1H-pyrazole is shared by other compounds developed as building blocks for photochromic materials, underscoring its importance in this field. evitachem.com Another derivative, 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile, is also noted for its potential in creating photochromic materials due to its unique structural properties. evitachem.com

Table 1: Photochromic Behavior of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole Derivative

| Property | Condition | Observation |

|---|---|---|

| Initial State (7a) | Crystalline Solid | Pale beige crystals mdpi.com |

| Solution (Ethanol or DCM) | Colorless mdpi.comresearchgate.net | |

| Absorption Peak (Ethanol) | 255 nm mdpi.com | |

| Irradiated State (7b) | Crystalline Solid (Post-UV) | Deep orange crystals mdpi.com |

| Solution (Post-UV) | Yellow mdpi.comresearchgate.net | |

| Inducing Stimulus | Light Source | UV light (centered on 365 nm) mdpi.com |

Data derived from studies on 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

Utilization as Ligands in Coordination Chemistry for Metal Complexation

The nitrogen atoms within the pyrazole ring of this compound and its derivatives are capable of acting as ligands, donating electron pairs to form coordination complexes with metal ions. mdpi.comvulcanchem.com This property is fundamental to their application in coordination chemistry, where they are used to construct metal-organic frameworks (MOFs), catalysts, and analytical reagents. chemscene.comajgreenchem.com

Metal complexes derived from pyrazole ligands have garnered significant interest due to their diverse applications in catalysis and the pharmaceutical industry. ajgreenchem.com The coordination bonds between transition metals and nitrogen-containing heterocyclic ligands like pyrazoles are crucial for building solid-state architectures. ajgreenchem.com Acylpyrazolones, a class of compounds structurally related to pyrazole derivatives, are well-documented for their ability to form stable metal complexes and have been used in metal extraction and as precursors for luminescent lanthanide derivatives. bohrium.com

Derivatives such as [1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid can function as ligands, forming metal complexes that catalyze various organic reactions, thereby improving reaction rates and selectivity. The broader family of pyrazole compounds has been successfully used to create complexes with a range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). orientjchem.orgresearchgate.net The resulting complexes often exhibit unique geometries, such as square-pyramidal or octahedral structures, depending on the metal center and the specific pyrazole ligand used. ajgreenchem.comresearchgate.net

Role as Intermediates in the Synthesis of Agrochemical Lead Compounds

This compound and its functionalized derivatives are pivotal building blocks in the agrochemical industry. They serve as key intermediates in the synthesis of a variety of lead compounds for pesticides, including fungicides and herbicides. evitachem.comchemimpex.com The presence of the pyrazole ring is a common feature in many commercial pesticides, and the specific substitution pattern of this compound makes it a valuable precursor.

The compound's structure allows for diverse chemical modifications, enabling the creation of a wide range of biologically active molecules for crop protection. chemimpex.com For instance, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are utilized in the design of novel agrochemicals. guidechem.comsmolecule.com The synthesis of antifungal pyrazolecarboxamide derivatives often starts from precursors like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The versatility of these pyrazole-based intermediates allows chemists to develop tailored compounds aimed at specific agricultural needs, enhancing crop yields and protection. chemimpex.com

Table 2: Examples of Agrochemical Applications for Pyrazole Intermediates

| Intermediate | Application Area | Target Compound Class |

|---|---|---|

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Agrochemicals | Fungicides, Herbicides chemimpex.com |

| 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole evitachem.com | Agriculture | Pesticides, Herbicides evitachem.com |

| 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde chemimpex.com | Agricultural Chemistry | Fungicides, Herbicides chemimpex.com |

Application in the Design of Fluorescent and Dye Molecules

The pyrazole scaffold is a key component in the design of various fluorescent molecules and dyes. Derivatives of this compound are used as precursors to synthesize complex organic molecules that exhibit useful photophysical properties. For example, 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is an intermediate in the synthesis of dyes. evitachem.com

Research has demonstrated that 1,3,5-triaryl-2-pyrazolines, which can be synthesized from pyrazole aldehydes, are widely used as fluorescent dyes that emit a vivid blue fluorescence with high quantum yields. researchgate.net A series of novel dihydropyrazole derivatives were synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde; these compounds were found to have fluorescent properties, with some emitting in the blue region of the visible spectrum. researchgate.net

Furthermore, pyrazole derivatives have been developed as fluorescent probes for detecting metal ions. researchgate.net The unique electronic properties and synthetic versatility of the pyrazole ring make it an excellent scaffold for fluorophores used in biological imaging. researchgate.net For instance, complex boron-containing fluorescent compounds have been synthesized using pyrazole aldehydes as a starting point. mdpi.com

Exploration in Organic Electronic Devices and Semiconductor Research

The application of pyrazole derivatives extends into the realm of materials science for electronics. Specifically, this compound is categorized as a building block for small molecule semiconductors. chemscene.com This suggests its potential role in the development of organic electronic devices.

Organic semiconductors are crucial components in technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to synthesize and modify pyrazole-based molecules like this compound allows for the fine-tuning of electronic properties required for these applications. smolecule.com While research in this specific application is still emerging, the classification of this pyrazole as a semiconductor building block points to its potential utility in creating new materials for the next generation of organic electronics. chemscene.com

Future Research Trajectories

Innovations in Green Synthetic Methodologies

The chemical industry's shift towards more environmentally benign processes has spurred significant innovation in synthetic methodologies. For the synthesis of pyrazoles, including 5-chloro-3-methyl-1H-pyrazole, several green chemistry approaches are being actively explored to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Microwave-Assisted Synthesis: A notable advancement is the use of microwave irradiation to accelerate chemical reactions. researchgate.netuniandes.edu.co This technique has been shown to significantly reduce reaction times for the synthesis of pyrazole (B372694) derivatives, in some cases from hours to just a few minutes. For instance, the synthesis of 3-methyl-1H-pyrazolones from substituted hydrazides has been successfully achieved using various solid supports under microwave irradiation. researchgate.net The Vilsmeier-Haack reaction, a common method for producing pyrazole-4-carbaldehydes, can also be optimized using microwave assistance, leading to faster and more efficient syntheses.

Flow Chemistry: Continuous flow chemistry represents another promising avenue for the green synthesis of pyrazoles. mdpi.comrsc.orgmit.eduthieme-connect.com This technology offers several advantages over traditional batch processing, including enhanced safety, improved scalability, and greater control over reaction parameters. galchimia.com Flow-based approaches have been developed for the synthesis of 3,5-disubstituted pyrazoles and can be adapted for the production of this compound and its derivatives. rsc.orgmit.edu A two-step continuous-flow method has been developed for the synthesis of pyrazole derivatives, showcasing the efficiency of this technology. thieme-connect.com

Catalyst-Free and Eco-Friendly Conditions: Research is also focused on developing synthetic routes that operate under catalyst-free conditions or in environmentally friendly solvents like aqueous ethanol (B145695). Current time information in Vanderburgh County, US. These methods simplify purification processes and reduce the reliance on potentially toxic and expensive metal catalysts.

| Green Synthesis Approach | Key Advantages | Relevant Research Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Synthesis of pyrazole derivatives in minutes instead of hours. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. | Efficient two-step continuous-flow synthesis of pyrazole derivatives. mdpi.comrsc.orgmit.eduthieme-connect.comgalchimia.com |

| Catalyst-Free Synthesis | Simplified purification, reduced cost, and lower environmental impact. | Development of multicomponent one-pot synthesis in aqueous ethanol. Current time information in Vanderburgh County, US. |

Design of Novel Architectures for Enhanced Chemical Functionality

The structural versatility of this compound makes it an invaluable scaffold for the design of novel chemical architectures with tailored functionalities. The strategic introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of applications, particularly in medicinal chemistry and agrochemicals. sci-hub.ruvulcanchem.com

A key derivative, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems. acs.orgumich.edunih.gov These complex molecules are often investigated for their potential biological activities. For example, this carbaldehyde has been used in one-pot, base-catalyzed cyclocondensation reactions to produce novel 4-pyrazolyl-N-arylquinoline-2,5-dione derivatives. researchgate.netresearchgate.net

Furthermore, the functionalization of the pyrazole core can lead to the development of compounds with specific therapeutic applications. Derivatives of this compound have been explored for their potential as:

Anticancer agents researchgate.net

Anti-inflammatory agents researchgate.net

Antimicrobial agents researchgate.net

Antiviral agents , specifically against the tobacco mosaic virus (TMV) sci-hub.ruresearchgate.net

The synthesis of selenolo[2,3-c]pyrazoles from 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile highlights the potential for creating novel fused systems with interesting biological properties. researchgate.netresearchgate.net

| Starting Material | Resulting Architecture | Potential Application |

| 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | 4-pyrazolyl-N-arylquinoline-2,5-diones | Antimicrobial researchgate.netresearchgate.net |

| 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Pyrazol-quinazolinones | Antidiabetic, Antioxidant acs.orgnih.gov |

| 5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile | Selenolo[2,3-c]pyrazoles | Antimicrobial, Anti-inflammatory researchgate.netresearchgate.net |

| This compound derivative | Pyrazole Schiff bases | Anti-TMV sci-hub.ruresearchgate.net |

Predictive Modeling and Data-Driven Discovery in Pyrazole Chemistry

The integration of computational tools into the research and development workflow is revolutionizing the field of chemistry. Predictive modeling and data-driven discovery are becoming indispensable for accelerating the identification and optimization of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of pyrazole derivatives with their biological activities. researchgate.net These models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For instance, 3D-QSAR models have been built to understand the structure-activity relationships of pyrazole-4-carbohydrazides as potential fungicides. researchgate.net

Molecular Docking: This computational technique is used to predict the binding orientation of a molecule to a target protein, providing insights into its mechanism of action. sci-hub.ru Molecular docking studies have been performed on derivatives of this compound to understand their interaction with biological targets such as the tobacco mosaic virus RNA and α-glucosidase. sci-hub.ruacs.orgnih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. researchgate.netresearchgate.net These studies can provide valuable information on parameters like charge distribution and molecular orbital energies, which can be correlated with experimental observations of reactivity and biological activity.

Machine Learning and AI: More advanced computational approaches, such as machine learning and Bayesian optimization, are being used to predict reaction outcomes and to design novel compounds with enhanced properties. researchgate.netresearchgate.netescholarship.org These data-driven methods can explore vast chemical spaces and identify promising candidates that might be overlooked by traditional approaches. researchgate.net

| Computational Method | Application in Pyrazole Chemistry | Specific Example |

| QSAR | Predicting biological activity based on chemical structure. | Developing models for the antifungal activity of pyrazole-4-carbohydrazides. researchgate.net |

| Molecular Docking | Understanding ligand-protein interactions and mechanism of action. | Docking of a this compound derivative with TMV RNA. sci-hub.ru |

| DFT | Calculating electronic structure and predicting reactivity. | Investigating the charge distribution of pyrazole derivatives to understand their reactivity. |

| Machine Learning | Predicting reaction outcomes and designing novel compounds. | Designing high-density energetic materials based on pyrazole scaffolds. researchgate.net |

Interdisciplinary Research with Material Science and Catalyst Design

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications beyond the traditional realms of medicinal and agricultural chemistry. Interdisciplinary research at the interface of organic chemistry, material science, and catalysis is opening up new avenues for the application of these compounds.

Material Science: The rigid heterocyclic structure of pyrazole derivatives suggests their potential use in the construction of advanced materials. vulcanchem.com For example, the carboxylic acid derivative, this compound-4-carboxylic acid, has been identified as a potential ligand for the stabilization of metal-organic frameworks (MOFs). vulcanchem.com MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The ability of the pyrazole ring and its functional groups to coordinate with metal ions is a key feature driving this area of research.

Catalyst Design: Pyrazole derivatives can act as ligands that coordinate with metal centers to form catalytic complexes. vulcanchem.com The nitrogen atoms in the pyrazole ring can effectively bind to transition metals, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst. This allows for the design of catalysts with specific activities and selectivities for a variety of organic transformations. While concrete examples for this compound are still emerging, the broader class of pyrazole-based ligands is well-established in catalysis.

| Interdisciplinary Field | Application of this compound | Key Structural Feature |

| Material Science | Ligand for Metal-Organic Frameworks (MOFs). vulcanchem.com | Rigid heterocyclic structure, coordinating functional groups. |

| Catalyst Design | Ligand for transition metal catalysts. vulcanchem.com | Nitrogen atoms for metal coordination, tunable substituents. |

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-3-methyl-1H-pyrazole derivatives?

The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux. Reaction conditions (e.g., time, temperature) significantly affect yields; for instance, extending reaction times to 10 hours improves yields to ~53% for certain derivatives . Purification typically involves column chromatography (hexane/diethyl ether), and characterization employs IR, NMR (¹H, ¹³C, ¹⁵N), and elemental analysis .

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) is critical for structural elucidation. For example, the aldehyde proton in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde appears as a singlet at δ 9.93 ppm in ¹H NMR, while ¹³C NMR confirms the carbonyl carbon at δ 183.0 ppm . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1684 cm⁻¹). Mass spectrometry (EI) provides molecular ion peaks (e.g., m/z 238 [M⁺]), and elemental analysis validates purity .

Q. What biological activities have been reported for this compound derivatives?

Derivatives like N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides exhibit anticonvulsant activity. In vivo evaluation against maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures identifies compounds with ED₅₀ values <100 mg/kg. Structure-activity relationships (SAR) suggest that electron-withdrawing substituents (e.g., Cl, CF₃) enhance activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole carbaldehyde synthesis?

Reaction optimization involves adjusting stoichiometry, solvent, and temperature. For example, using 2 mmol of 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole with DMF/POCl₃ at 80°C for 10 hours achieves 53% yield, while shorter times (1 hour) reduce yields to 59% for chloromethyl derivatives . Microwave-assisted synthesis or catalytic additives (e.g., Lewis acids) may further enhance efficiency.

Q. How can conflicting spectral data for structurally similar pyrazole derivatives be resolved?

Discrepancies in NMR shifts (e.g., aldehyde proton δ 9.85–9.93 ppm) may arise from solvent effects or substituent electronic differences. Comparative analysis using deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) can clarify assignments. X-ray crystallography provides definitive structural validation, as demonstrated for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CIF CCDC 823873) .

Q. What computational methods are suitable for predicting the bioactivity of pyrazole derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling can predict interactions with targets like carbonic anhydrase or prostaglandin synthases. For example, docking studies on 5-(4-chlorophenyl)-3-(trifluoromethyl) derivatives with COX-2 (PDB: 1CX2) reveal hydrophobic interactions critical for anti-inflammatory activity .

Q. What challenges arise in crystallographic refinement of pyrazole derivatives?

SHELXL refinement requires high-resolution data (>1.0 Å) to resolve disorder in flexible substituents (e.g., chlorophenyl groups). Twinning or low-resolution data may necessitate using SHELXE for phase extension or integrating hydrogen-bonding constraints (e.g., N–H⋯O interactions) to stabilize refinement .

Q. How do substituent electronic effects influence the reactivity of pyrazole derivatives?

Electron-withdrawing groups (Cl, CF₃) increase electrophilicity at the C4 position, facilitating nucleophilic additions (e.g., hydrazide formation). Hammett studies show σₚ values correlate with reaction rates in SNAr reactions. For example, 3-(trifluoromethyl) derivatives exhibit faster aldehyde formation due to enhanced carbocation stability .

Q. How can reproducibility issues in pyrazole synthesis be addressed?

Strict control of anhydrous conditions (e.g., dried DMF, inert atmosphere) minimizes side reactions. Detailed reporting of reaction parameters (e.g., cooling rates, stirring speed) in protocols like those in and ensures reproducibility. Independent validation via HPLC or GC-MS is recommended .

Q. What advanced NMR techniques aid in studying dynamic processes in pyrazole derivatives?

Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., ring puckering), while NOESY identifies spatial proximity between substituents. For 5-chloro-3-methyl derivatives, ¹⁵N NMR (δ -75 to -180 ppm) provides insights into tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products